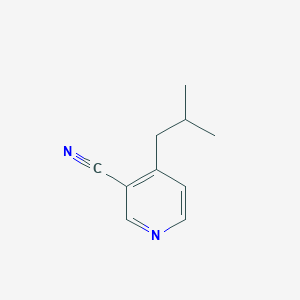
4-Isobutylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It consists of a pyridine ring with a nitrile group attached to the 3-position and an isobutyl group attached to the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isobutylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloronicotinonitrile with isobutylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the ammoxidation of 4-isobutylpyridine. This process requires the presence of ammonia and an oxidizing agent, such as air or oxygen, at elevated temperatures. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Isobutylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield 4-isobutylnicotinic acid.
Reduction: Reduction can produce 4-isobutyl-3-aminopyridine.
Substitution: Substitution reactions can lead to various derivatives, depending on the substituent introduced.
Scientific Research Applications
4-Isobutylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Isobutylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The isobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
4-Isobutylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
3-Cyanopyridine: Lacks the isobutyl group, making it less lipophilic.
4-Chloronicotinonitrile: Contains a chlorine atom instead of an isobutyl group, leading to different reactivity and applications.
4-Methylnicotinonitrile: Has a methyl group instead of an isobutyl group, affecting its physical and chemical properties.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(2)5-9-3-4-12-7-10(9)6-11/h3-4,7-8H,5H2,1-2H3 |
InChI Key |
CASRJKJSGGGXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















